molecular formula C21H27N3O2S B1229482 N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide

N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide

Cat. No. B1229482
M. Wt: 385.5 g/mol
InChI Key: GENAWVOEGWVITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Chemical Synthesis and Differentiation

    Research conducted on similar compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, emphasizes the importance of correct chemical identification and differentiation in synthetic processes. This is critical for the accurate characterization of research chemicals (McLaughlin et al., 2016).

  • Synthetic Cannabinoids Characterization

    Studies involving compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide provide insights into the complexities of synthetic cannabinoid characterization, crucial for understanding the chemical properties and potential research applications of related substances (Norek, 2015).

Pharmacological Research

  • Potential as Psychoactive Substances: The identification and analysis of new psychoactive substances, including related chemical structures, highlight the importance of understanding the pharmacological properties and potential psychoactive effects of novel compounds (Wang et al., 2022).

Analytical Techniques

  • Advanced Analytical Methods: Research on similar compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, showcases the use of sophisticated analytical techniques like liquid chromatography and mass spectrometry, essential for the detailed analysis and understanding of complex chemical structures (Uchiyama et al., 2012).

Structural Elucidation

  • Detailed Structure Elucidation: Studies on the structural elucidation of related compounds, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, demonstrate the importance of accurate structural analysis using NMR spectroscopy and mass spectrometry, vital for understanding the molecular configuration of new chemical entities (Girreser et al., 2016).

properties

Product Name

N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C21H27N3O2S/c1-3-21(2,20(26)23-16-9-4-5-10-16)24(15-17-11-8-14-27-17)19(25)18-12-6-7-13-22-18/h6-8,11-14,16H,3-5,9-10,15H2,1-2H3,(H,23,26)

InChI Key

GENAWVOEGWVITF-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)NC1CCCC1)N(CC2=CC=CS2)C(=O)C3=CC=CC=N3

Canonical SMILES

CCC(C)(C(=O)NC1CCCC1)N(CC2=CC=CS2)C(=O)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide

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